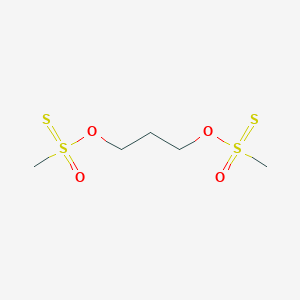
Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane is an organic compound with the molecular formula C5H12O4S4 and a molecular weight of 264.41 g/mol . It is a colorless to pale yellow liquid that is soluble in water and organic solvents . This compound is known for its high stability and can be used across a wide range of temperatures and pH levels . It is primarily used as a cross-linking reagent in biochemical research .
Méthodes De Préparation
The synthesis of Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane involves multiple steps. One common method includes the following steps :
Reaction of 1,3-propanediol with sodium hypobromite: This reaction produces 3-bromopropanediol.
Reaction of 3-bromopropanediol with 1,3-propanedithiol: This step forms 1,3-propanedithiol disulfide.
Treatment with sodium methanesulfonate: The final step involves treating the disulfide with sodium methanesulfonate to produce this compound.
Analyse Des Réactions Chimiques
Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions where the methanethiosulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane is widely used in scientific research due to its ability to cross-link sulfhydryl groups. Some of its applications include :
Chemistry: Used as a cross-linking reagent to stabilize proteins and nucleic acids.
Biology: Employed in studies involving protein-protein interactions and protein-DNA interactions.
Medicine: Utilized in drug delivery systems and as a tool for studying the mechanisms of drug action.
Industry: Applied in the production of polymers and other materials that require cross-linking for enhanced stability.
Mécanisme D'action
The mechanism of action of Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane involves the formation of covalent bonds between sulfhydryl groups on proteins or other biomolecules . This cross-linking stabilizes the structure of the biomolecules and can affect their function. The molecular targets include cysteine residues on proteins, and the pathways involved are those related to protein folding and stability .
Comparaison Avec Des Composés Similaires
Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific structure and reactivity. Similar compounds include :
- 1,1-Methanediyl bismethanethiosulfonate
- 1,4-Butanediyl bismethanethiosulfonate
- 1,5-Pentanediyl bismethanethiosulfonate
These compounds share similar cross-linking properties but differ in the length of the carbon chain between the methanethiosulfonate groups. This difference can affect their reactivity and the stability of the cross-linked products.
Propriétés
Formule moléculaire |
C5H12O4S4 |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C5H12O4S4/c1-12(6,10)8-4-3-5-9-13(2,7)11/h3-5H2,1-2H3 |
Clé InChI |
WZAXJZKBMPNHSM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=S)OCCCOS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















